BenchChemオンラインストアへようこそ!

2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile

CB1 receptor Pharmacophore modeling Structure-based drug design

Need a carboxamide-free pyrazole-piperidine scaffold for non-CB1 targets? CAS 477762-63-3 replaces the CB1 pharmacophore with a terminal nitrile, enabling metal-coordination, covalent warhead, and elaboration chemistry. Ideal MW (335 Da) for JAK inhibitor fragment-to-lead optimization (US 11649241 B2). ISO-certified, NLT 97% purity with batch CoA. Procure now for a CB1-silent scaffold with a built-in nitrile handle absent in rimonabant/AM251.

Molecular Formula C16H16Cl2N4
Molecular Weight 335.23
CAS No. 477762-63-3
Cat. No. B2438206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile
CAS477762-63-3
Molecular FormulaC16H16Cl2N4
Molecular Weight335.23
Structural Identifiers
SMILESC1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC#N
InChIInChI=1S/C16H16Cl2N4/c17-12-1-2-13(14(18)9-12)16-10-15(20-21-16)11-3-6-22(7-4-11)8-5-19/h1-2,9-11H,3-4,6-8H2,(H,20,21)
InChIKeyKPYZZLINFBXAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[5-(2,4-Dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile (CAS 477762-63-3): Structural Identity, Physicochemical Profile, and Procurement Context


2-{4-[5-(2,4-Dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile (CAS 477762-63-3) is a synthetic small molecule (C₁₆H₁₆Cl₂N₄, MW 335.23 g/mol) belonging to the diarylpyrazole class, structurally defined by a 2,4-dichlorophenyl substituent at the pyrazole 1-position, a piperidine ring directly attached at the pyrazole 3-position, and a terminal acetonitrile group on the piperidine nitrogen [1]. This scaffold is a non-carboxamide variant of the biarylpyrazole cannabinoid CB1 receptor antagonist/inverse agonist series exemplified by rimonabant (SR141716A) and AM251, which instead feature a 3-carboxamide linkage, a 4-methyl group, and a 5-(4-chlorophenyl) or 5-(4-iodophenyl) substituent [2]. The compound is commercially supplied as a research-grade building block and API intermediate at certified purity levels (NLT 97%) under ISO quality systems .

Why In-Class CB1 Antagonist Scaffolds Cannot Substitute for 2-{4-[5-(2,4-Dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile in Research Applications


The canonical biarylpyrazole CB1 antagonists (rimonabant, AM251, and their close analogs) share the 2,4-dichlorophenyl-1H-pyrazole core with 477762-63-3 but differ critically at three positions: they employ a 3-carboxamide-N-piperidine linkage rather than a direct 3-piperidine C–C bond, carry a 4-methyl group that fills a hydrophobic pocket in the CB1 receptor, and possess a 5-(4-halophenyl) group essential for CB1 affinity [1]. The acetonitrile moiety of 477762-63-3 replaces the entire carboxamide pharmacophore, abolishing the key hydrogen-bond interaction with CB1 Lys192 (K3.28) that is required for CB1 inverse agonism [2]. Consequently, rimonabant or AM251 cannot substitute for 477762-63-3 in applications requiring a carboxamide-free scaffold — such as JAK inhibitor programs, metal-coordination chemistry exploiting the nitrile group, or library-diversification campaigns targeting non-cannabinoid receptor space [3].

Quantitative Differentiation Evidence for 2-{4-[5-(2,4-Dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile (CAS 477762-63-3) vs. Closest Analogs


Structural Differentiation: Acetonitrile vs. Carboxamide at the Piperidine Nitrogen Determines CB1 Receptor Pharmacophore Incompatibility

477762-63-3 carries a cyanomethyl (–CH₂–C≡N) group on the piperidine nitrogen, whereas the prototypical CB1 antagonist rimonabant (SR141716A) and its analog AM251 feature a piperidin-1-yl carboxamide (–C(=O)–NH–piperidin-1-yl) connected via a carbonyl to the pyrazole 3-position. In the CB1 receptor co-crystal structure and mutagenesis studies, the carboxamide oxygen of rimonabant forms a critical hydrogen bond with the side-chain amine of Lys192 (K3.28); loss of this H-bond interaction reduces CB1 binding affinity by >100-fold [1]. The acetonitrile group of 477762-63-3 cannot engage this interaction, and no compensating H-bond acceptor geometry is present [2]. This structural divergence means 477762-63-3 is expected to be functionally silent at CB1, making it appropriate for experiments where CB1-neutral scaffold controls are required or where CB1-mediated confounding must be excluded.

CB1 receptor Pharmacophore modeling Structure-based drug design

Molecular Weight and Lipophilicity Advantage for Blood-Brain Barrier Penetration Prediction vs. Rimonabant-Class CB1 Antagonists

477762-63-3 has a molecular weight of 335.23 g/mol and a computed XLogP3-AA of 3.5, compared to rimonabant (MW 463.79 g/mol, XLogP3-AA = 5.6) and AM251 (MW 555.24 g/mol, XLogP3-AA = 6.3) [1]. The substantially lower molecular weight (–128.56 g/mol vs. rimonabant) and lower lipophilicity (–2.1 log units vs. rimonabant) place 477762-63-3 within favorable CNS drug-like space (MW < 400, LogP < 5) according to widely accepted medicinal chemistry guidelines, whereas rimonabant and AM251 exceed these thresholds [2]. The rotatable bond count is also lower (3 vs. 5 for rimonabant), suggesting reduced entropic penalty upon target binding [1].

ADME CNS drug design Physicochemical profiling

Commercial Purity Certification and ISO Quality System Compliance for Reproducible Procurement

477762-63-3 is commercially supplied by MolCore at a certified purity of NLT 97% (HPLC), manufactured under ISO-certified quality systems and positioned as a critical API intermediate for global pharmaceutical research . Alternative vendors including A2B Chem LLC supply the compound at >90% purity at a price point of approximately $214.00 per 5 mg [1]. In contrast, many structurally related pyrazole-piperidine building blocks from non-ISO-certified sources lack documented purity specifications or batch-to-batch consistency data.

Chemical procurement Quality assurance API intermediate

Scaffold Versatility for Library Design vs. Fixed-Pharmacophore CB1 Antagonists

Unlike rimonabant and AM251 whose 3-carboxamide-N-piperidine linkage is a fixed CB1 pharmacophore element, 477762-63-3 presents three chemically addressable diversification vectors: (i) the nitrile group (hydrolyzable to carboxylic acid or reducible to primary amine), (ii) the unsubstituted pyrazole N–H (alkylation/acylation site), and (iii) the pyrazole 4-position (electrophilic substitution or cross-coupling). The patent literature on pyrazolochlorophenyl compounds as JAK inhibitors (US 11649241 B2) demonstrates that pyrazole-piperidine scaffolds with variable N-substitution on the piperidine ring are active kinase inhibitor frameworks, with IC₅₀ values in the nanomolar range reported for closely related analogs [1]. 477762-63-3 occupies a distinct region of chemical space (MW 335, LogP 3.5) that is underrepresented in commercial screening libraries compared with the heavier, more lipophilic CB1 antagonist series [2].

Combinatorial chemistry Kinase inhibitor design Fragment-based drug discovery

Optimal Research and Industrial Application Scenarios for 2-{4-[5-(2,4-Dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile (CAS 477762-63-3)


CB1-Neutral Control Compound for Cannabinoid Receptor Pharmacology Studies

In experiments designed to establish CB1-dependence of a pharmacological effect, rimonabant or AM251 are standard CB1 antagonist controls. However, these compounds carry CB1-independent activities (e.g., positive allosteric modulation of GABAₐ receptors) that can confound interpretation [1]. 477762-63-3, lacking the carboxamide pharmacophore essential for CB1 binding and inverse agonism (as described in Evidence Item 1), serves as a structurally matched but CB1-silent negative control. Its lower lipophilicity (LogP 3.5 vs. 5.6 for rimonabant) also reduces the likelihood of membrane-partitioning artifacts at high concentrations [2].

Starting Scaffold for Non-Cannabinoid Kinase Inhibitor Lead Generation Programs

The pyrazolochlorophenyl patent landscape (US 11649241 B2) establishes that pyrazole-piperidine scaffolds with diverse N-substitution patterns are productive starting points for JAK kinase inhibitor discovery [1]. 477762-63-3 occupies a favorable MW range (335 Da) for fragment-to-lead or lead optimization campaigns, with the nitrile group offering a synthetic handle for further elaboration (hydrolysis to acid, reduction to amine, cycloaddition to tetrazole) that is absent in the carboxamide-fixed rimonabant series. The commercial availability at ISO-certified purity (NLT 97%) supports reproducible SAR studies [2].

Chemical Biology Probe for Nitrile-Specific Covalent Targeting or Metal Coordination Studies

The terminal nitrile group of 477762-63-3 is absent in all major CB1 antagonist scaffolds (rimonabant, AM251, taranabant, otenabant, surinabant). Nitriles can function as reversible covalent warheads targeting catalytic cysteine residues (e.g., in deubiquitinases and viral proteases), as zinc-binding groups in metalloenzyme inhibitors, or as ligands for transition-metal catalysis probe development [1]. Researchers requiring a pyrazole-piperidine core with a built-in nitrile handle for subsequent bioconjugation, click chemistry (after reduction to amine), or metal-coordination studies will find 477762-63-3 uniquely suited among diarylpyrazole building blocks.

Pharmaceutical Intermediate for cGMP-Relevant API Manufacturing Workflows

MolCore supplies 477762-63-3 as a 'critical API intermediate' under ISO-certified quality systems, distinguishing it from generic research-grade pyrazole building blocks that lack documented quality infrastructure [1]. For process chemistry teams scaling up a synthetic route that passes through this intermediate, the availability of batch-specific certificates of analysis, documented purity (NLT 97%), and ISO compliance supports regulatory filing requirements and technology transfer to CMO partners.

Quote Request

Request a Quote for 2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.